6beta-Hydroxy Mometasone Furoate
Overview
Description
6beta-Hydroxy Mometasone Furoate is a metabolite of Mometasone Furoate . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives . It is used for proteomics research .
Synthesis Analysis
The industrial manufacturing routes to Mometasone Furoate, from which this compound is derived, are generally accompanied by the formation of numerous process impurities that need to be detected and quantified, as requested by regulatory authorities . The multi-gram scale preparation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C), one of the known impurities of mometasone furoate, has been reported .Molecular Structure Analysis
The molecular formula of this compound is C27H30Cl2O7 . The molecular weight is 537.43 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 228-230° C . The water solubility is 0.0216 mg/mL .Scientific Research Applications
Metabolic Pathways and Enzyme Interaction
- Metabolic Behavior : 6beta-Hydroxy Mometasone Furoate (6β-OH MF), a metabolite of Mometasone Furoate (MF), is extensively metabolized in the liver and minimally in extrahepatic tissues including the intestine, stomach, lung, and kidney. It primarily undergoes 6β-hydroxylation mediated by the CYP3A enzyme in rat liver microsomes (Teng, Cutler, & Davies, 2003).
- Enzyme Kinetics : The 6β-hydroxylation of MF, leading to the formation of 6β-OH MF, follows monophasic Michaelis-Menten kinetics, indicating a specific enzymatic interaction, predominantly involving CYP3A (Teng, Cutler, & Davies, 2003).
Receptor Affinities and Clinical Implications
- Glucocorticoid Receptor Activity : 6β-OH MF displays significant receptor binding affinities to human lung glucocorticoid receptors. Its relative receptor affinity is comparable to that of other clinically used corticosteroids, which may contribute to understanding the pharmacokinetics and clinical effects of MF (Valotis & Högger, 2004).
Pharmacodynamics and Clinical Efficacy
- Efficacy in Dermatological Conditions : MF, and by extension, its metabolite 6β-OH MF, is used in the treatment of various dermatological conditions such as atopic dermatitis and psoriasis. MF demonstrates greater efficacy compared to other corticosteroids in these conditions (Lebwohl & the mometasone furoate study group, 1999).
Anti-Inflammatory Properties
- Cytokine Inhibition : MF, and potentially its metabolite 6β-OH MF, shows potent inhibition of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This suggests a significant role in mitigating inflammation in various disorders (Barton, Jakway, Smith, & Siegel, 1991).
Pharmacokinetics
- Stability and Degradation : In various biological fluids and tissues, MF undergoes degradation to form 6β-OH MF among other products. Understanding these degradation pathways is crucial for formulating stable pharmaceutical preparations (Teng, Cutler, & Neil Davies, 2003).
Potential Clinical Applications Beyond Allergies
- Broader Application in Inflammatory Disorders : Beyond its traditional use in treating allergies, MF and its metabolites like 6β-OH MF may be effective in other inflammatory disorders due to their potent anti-inflammatory properties (Drunen, Meltzer, Bachert, Bousquet, & Fokkens, 2005).
Mechanism of Action
While the specific mechanism of action for 6beta-Hydroxy Mometasone Furoate is not mentioned, Mometasone Furoate, the parent compound, is known to depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Safety and Hazards
properties
IUPAC Name |
[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,31-32H,9,11-13H2,1-3H3/t14-,16+,17+,19-,21+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNOVWUTMHAKI-IVRQEYNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132160-74-8 | |
Record name | 6-beta Hydroxy mometasone furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-.BETA. HYDROXY MOMETASONE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FR2JX5V72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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